Boc-D-His-OH
Overview
Description
Boc-D-His-OH, also known as Nα-tert-Butoxycarbonyl-D-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C11H17N3O4 and a molecular weight of 255.27 g/mol .
Mechanism of Action
Target of Action
Boc-D-His-OH, also known as Nα-Boc-D-histidine, is a derivative of the amino acid histidine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains where it is incorporated during the synthesis process. The role of this compound is to contribute to the structure and function of the synthesized peptides.
Mode of Action
This compound interacts with its targets during the peptide synthesis process. The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino acid during synthesis . This protection allows the amino acid to be incorporated into the peptide chain without unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed, revealing the functional histidine residue .
Action Environment
The action, efficacy, and stability of this compound are influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of this compound incorporation and the success of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-His-OH typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-D-His-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: D-histidine.
Coupling: Peptides containing D-histidine residues.
Scientific Research Applications
Boc-D-His-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
Boc-L-His-OH: The L-isomer of Boc-D-His-OH, used in similar applications but with different stereochemistry.
Fmoc-D-His-OH: Another protected form of D-histidine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its D-configuration, which imparts different biological properties compared to its L-isomer. The Boc group provides stability and ease of handling, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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